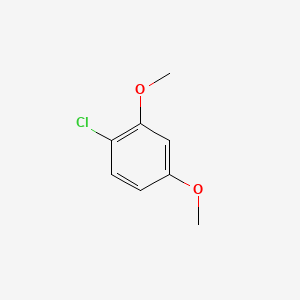

1-Chloro-2,4-dimethoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACCRGFGCIQFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220783 | |

| Record name | 1-Chloro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7051-13-0 | |

| Record name | 1-Chloro-2,4-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2,4-dimethoxybenzene for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

1-Chloro-2,4-dimethoxybenzene is a chlorinated aromatic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts specific reactivity and properties that are highly valued in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, applications in drug discovery, and essential safety information.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical compound is paramount for research and development. This compound is uniquely identified by its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 7051-13-0[1]

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Melting Point | 118 °C | |

| Boiling Point | 146 °C | |

| Density | 1.22 g/cm³ | |

| Solubility | Soluble in many organic solvents. | |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,4-Dimethoxychlorobenzene, 4-Chlororesorcinol dimethyl ether | [2] |

Synthesis of this compound: A Practical Approach

The most common and industrially relevant method for the synthesis of this compound is through the direct electrophilic chlorination of 1,4-dimethoxybenzene. This reaction leverages the activating and ortho-, para-directing effects of the methoxy groups to facilitate the introduction of a chlorine atom onto the aromatic ring.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction. The methoxy groups (-OCH₃) are strong activating groups, donating electron density to the benzene ring through resonance. This increased electron density makes the ring more susceptible to attack by electrophiles. The methoxy groups direct incoming electrophiles to the ortho and para positions. In the case of 1,4-dimethoxybenzene, all available positions are ortho to a methoxy group, leading to a highly activated system.

The overall transformation can be depicted as follows:

Caption: Electrophilic chlorination of 1,4-dimethoxybenzene.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure adapted from industrial processes for a laboratory setting.[3][4]

Materials:

-

1,4-Dimethoxybenzene

-

Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) chloride) or a protic acid catalyst.

-

An appropriate inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube (if using chlorine gas)

-

Reflux condenser

-

Separatory funnel

-

Beaker

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of 1,4-dimethoxybenzene in the chosen inert solvent.

-

Catalyst Addition: Carefully add a catalytic amount of the Lewis acid to the solution while stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if using a highly moisture-sensitive catalyst.

-

Chlorination:

-

Using Chlorine Gas: Bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, so it may be necessary to cool the flask in an ice bath to maintain a desired temperature (typically between 0-25 °C).

-

Using a Liquid Chlorinating Agent: If using a liquid chlorinating agent like sulfuryl chloride, add it dropwise to the reaction mixture using a dropping funnel.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any remaining acidic byproducts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.

-

Reactivity and Synthetic Utility

The presence of the chloro and methoxy substituents on the benzene ring governs the reactivity of this compound and makes it a versatile intermediate in organic synthesis.

Further Electrophilic Aromatic Substitution

While the benzene ring is already substituted, the presence of the two activating methoxy groups means that it can undergo further electrophilic aromatic substitution reactions. The chlorine atom is a deactivating group but is also an ortho-, para-director. The positions for further substitution will be influenced by the combined directing effects of all three substituents.

Nucleophilic Aromatic Substitution

The chlorine atom on the electron-rich aromatic ring is generally not very reactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with the use of specific catalysts, it can be displaced by nucleophiles.

Cross-Coupling Reactions

The carbon-chlorine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[5] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 1-position. This capability is of particular importance in the construction of complex molecular scaffolds found in many pharmaceutical agents.

Caption: Cross-coupling reactions of this compound.

Formation of Grignard and Organolithium Reagents

The chloro-substituent can be converted into a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) by reaction with magnesium metal or an organolithium base, respectively.[6][7][8] These organometallic reagents are potent nucleophiles and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Applications in Drug Discovery and Development

The 2,4-dimethoxyphenyl moiety is a common structural motif in a number of biologically active molecules. This compound serves as a key starting material or intermediate for the synthesis of these compounds. The methoxy groups can participate in hydrogen bonding and can be metabolically labile, while the chlorine atom can modulate the electronic properties and lipophilicity of the molecule, potentially improving its pharmacokinetic and pharmacodynamic profile.

While a comprehensive list of all drugs derived from this specific building block is extensive, its utility is evident in the synthesis of various classes of compounds, including but not limited to:

-

Anticancer Agents: The 2,4-dimethoxyphenyl scaffold has been incorporated into molecules designed as tubulin polymerization inhibitors and other anticancer agents.[9]

-

Antiviral and Antimicrobial Compounds: The structural features of this compound are found in various molecules with demonstrated activity against viruses and bacteria.

-

Central Nervous System (CNS) Active Agents: The lipophilicity imparted by the chloro and methoxy groups can facilitate penetration of the blood-brain barrier, making this scaffold of interest for the development of drugs targeting the CNS.

The general role of chloro and methoxy groups in drug design is significant. They can influence a molecule's conformation, binding affinity to target proteins, and metabolic stability.[10][11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is generally classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an important tool for medicinal chemists and researchers. A thorough understanding of its properties and reactivity, coupled with strict adherence to safety protocols, will enable its effective and safe utilization in the laboratory and beyond.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(15), 4496. Retrieved from [Link]

-

AdiChemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

-

Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.

- Google Patents. (n.d.). EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene.

-

OUCI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C8H9ClO2 | CID 138905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 4. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. leah4sci.com [leah4sci.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethoxychlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxychlorobenzene, also known by its IUPAC name 1-Chloro-2,4-dimethoxybenzene, is an aromatic organic compound with the chemical formula C₈H₉ClO₂.[1] As a substituted chloro-dimethoxybenzene isomer, its physical and chemical properties are of significant interest in various fields of chemical research and development, including as a potential intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the core physical properties of 2,4-dimethoxychlorobenzene, supported by available spectral data and an exploration of its synthesis and safety considerations. The structural arrangement of the chloro and methoxy groups on the benzene ring imparts specific characteristics that influence its reactivity, solubility, and spectral signature.

Molecular and General Properties

A fundamental understanding of the molecular characteristics of 2,4-dimethoxychlorobenzene is essential for its application in research and synthesis. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,4-Dimethoxychlorobenzene, 4-Chlororesorcinol dimethyl ether | PubChem[1] |

| CAS Number | 7051-13-0 | PubChem[1] |

| Molecular Formula | C₈H₉ClO₂ | PubChem[1] |

| Molecular Weight | 172.61 g/mol | PubChem[1] |

| Appearance | Not definitively reported; likely a solid or liquid at room temperature |

Physicochemical Properties

The physical state and behavior of 2,4-dimethoxychlorobenzene under various conditions are dictated by its physicochemical properties. There is some discrepancy in the reported experimental values for melting and boiling points, highlighting the need for further experimental verification. The data presented here is a consolidation of available information, with a critical evaluation of its likely accuracy.

| Property | Value | Source and Notes |

| Melting Point | 36 °C | CAS Common Chemistry (for the 3,5-isomer, suggesting a lower melting point than some commercial sources report for the 2,4-isomer) |

| Boiling Point | 113 °C at 5-6 Torr | CAS Common Chemistry (for the 3,5-isomer, indicating the boiling point of the 2,4-isomer is likely higher at atmospheric pressure) |

| Density | ~1.22 g/cm³ | ECHEMI (unverified commercial source) |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, ether, and acetone. | General solubility trends for dimethoxybenzenes[2][3] |

| XLogP3 | 2.7 | PubChem (computed)[1] |

Causality Behind Physical Properties:

The presence of two polar methoxy groups and a chloro group on the benzene ring introduces polarity to the molecule, which influences its intermolecular forces. The chlorine atom, being electronegative, contributes to the dipole moment of the molecule. The methoxy groups can participate in hydrogen bonding as acceptors, though the lack of a hydroxyl group means it cannot act as a hydrogen bond donor. These factors contribute to a higher boiling point compared to non-polar benzene, but the melting point is influenced by the crystal lattice packing, which can be disrupted by the asymmetrical substitution pattern. The octanol-water partition coefficient (XLogP3) of 2.7 suggests a preference for lipophilic environments over aqueous ones, consistent with its expected low water solubility.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,4-dimethoxychlorobenzene. The following sections detail the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

-

Aromatic Region (δ 6.5-7.5 ppm): Three signals are anticipated for the three aromatic protons. The proton between the two methoxy groups would likely be the most shielded (lowest ppm), while the proton adjacent to the chlorine atom would be the most deshielded (highest ppm). Spin-spin coupling between adjacent protons would result in doublet and doublet of doublets splitting patterns.

-

Methoxy Region (δ 3.8-4.0 ppm): Two distinct singlets are expected for the two non-equivalent methoxy groups, each integrating to 3H.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum is expected to show eight distinct signals:

-

Aromatic Carbons (δ 100-160 ppm): Six signals corresponding to the six unique carbon atoms of the benzene ring. The carbons attached to the oxygen atoms of the methoxy groups will be significantly deshielded.

-

Methoxy Carbons (δ 55-60 ppm): Two signals for the two methoxy group carbons.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for this compound. Key characteristic absorption bands are expected for the following functional groups:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2830-2950 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

-

C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

The NIST WebBook also provides a mass spectrum for this compound obtained by gas chromatography-mass spectrometry (GC-MS). The mass spectrum is a crucial tool for confirming the molecular weight and identifying characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z 172, with an [M+2]⁺ peak at m/z 174 due to the presence of the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation patterns would involve the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃).[1]

Synthesis

A common synthetic route to chlorinated dimethoxybenzenes involves the direct chlorination of the corresponding dimethoxybenzene precursor. A patent for the synthesis of the isomeric chloro-1,4-dimethoxybenzene describes the reaction of hydroquinone dimethyl ether with elemental chlorine in the presence of a catalytic amount of titanium tetrachloride.[4] A similar approach could likely be adapted for the synthesis of 2,4-dimethoxychlorobenzene from 1,3-dimethoxybenzene.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2,4-dimethoxychlorobenzene.

Experimental Protocol Considerations:

A detailed experimental protocol for the synthesis of 2,4-dimethoxychlorobenzene would involve the careful control of reaction conditions to favor the desired monosubstituted product and minimize the formation of dichlorinated byproducts. Key experimental choices would include:

-

Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often a milder and more selective chlorinating agent than chlorine gas (Cl₂).

-

Catalyst Selection: A Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is typically required to activate the electrophile. The choice and amount of catalyst can influence the regioselectivity and extent of reaction.

-

Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity.

-

Purification: Purification of the crude product is essential to separate the desired isomer from unreacted starting material and any di- or poly-chlorinated byproducts. Column chromatography on silica gel or fractional distillation under reduced pressure are common purification techniques.

Safety and Handling

2,4-Dimethoxychlorobenzene is classified with several hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

Due to these hazards, appropriate personal protective equipment (PPE) should be worn when handling this compound, including:

-

Safety goggles or a face shield to protect the eyes.

-

Chemical-resistant gloves to prevent skin contact.

-

A lab coat or other protective clothing.

-

Work should be conducted in a well-ventilated area or in a fume hood to avoid inhalation of vapors or dust.

First Aid Measures:

-

If swallowed: Rinse mouth and seek medical attention.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Applications

While specific, large-scale industrial applications for 2,4-dimethoxychlorobenzene are not widely documented, its structure suggests its potential as a valuable intermediate in organic synthesis. Chlorinated aromatic compounds are frequently used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The methoxy groups can also be further functionalized, for example, through ether cleavage to reveal hydroxyl groups, opening up additional synthetic possibilities. Its isomeric precursor, 1,4-dimethoxybenzene, finds use in perfumes, soaps, and as an intermediate in the synthesis of pharmaceuticals.[6]

Conclusion

2,4-Dimethoxychlorobenzene is a halogenated aromatic ether with a unique set of physical and spectral properties. While there are some inconsistencies in the reported physical data from commercial sources, a critical analysis of related compounds and available spectral information allows for a reasonable estimation of its characteristics. The provided spectral data from reputable sources like NIST offers a solid foundation for its identification. Further peer-reviewed experimental studies are warranted to definitively establish its physical constants and to explore its full potential as a synthetic intermediate. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

-

PubChem. Compound Summary for CID 138905, this compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 1,3-Dimethoxybenzene Solubility. [Link]

-

Solubility of Things. 1,2-Dimethoxybenzene Solubility. [Link]

-

Wikipedia. 1,4-Dimethoxybenzene. [Link]

- Google Patents. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene.

Sources

- 1. This compound | C8H9ClO2 | CID 138905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dimethoxybenzene(150-78-7) 1H NMR [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

Synthesis of 1-Chloro-2,4-dimethoxybenzene from Resorcinol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route for the preparation of 1-chloro-2,4-dimethoxybenzene, a valuable intermediate in the pharmaceutical and fine chemical industries. Commencing with the readily available starting material, resorcinol, this guide details a two-step synthetic pathway involving an initial methylation to form 1,3-dimethoxybenzene, followed by a regioselective chlorination to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, and a thorough examination of the reaction mechanisms are presented to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. Its specific substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts unique reactivity and properties that are leveraged in diverse applications. The synthesis of this compound from an inexpensive and accessible precursor like resorcinol is of significant interest for industrial-scale production.

This guide focuses on a well-established and reliable two-step synthesis. The initial step involves the exhaustive methylation of the hydroxyl groups of resorcinol to yield 1,3-dimethoxybenzene. This transformation is typically achieved via a Williamson ether synthesis. The subsequent step is the selective chlorination of the electron-rich 1,3-dimethoxybenzene ring to introduce a chlorine atom at the C4-position, affording the desired this compound. The regioselectivity of this electrophilic aromatic substitution is a critical aspect that will be discussed in detail.

Synthetic Pathway Overview

The overall synthetic transformation from resorcinol to this compound is depicted below.

Figure 1: Overall synthetic route from resorcinol to this compound.

Step 1: Methylation of Resorcinol to 1,3-Dimethoxybenzene

The first step in the synthesis is the conversion of resorcinol to 1,3-dimethoxybenzene. This is a classic Williamson ether synthesis, a robust and high-yielding method for the formation of ethers.

Causality of Experimental Choices

The choice of reagents and conditions for this step is dictated by the need for complete methylation of both hydroxyl groups of resorcinol.

-

Base: A strong base, such as sodium hydroxide (NaOH), is required to deprotonate the phenolic hydroxyl groups of resorcinol, forming the more nucleophilic phenoxide ions. The use of a slight excess of base ensures complete deprotonation.

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and relatively inexpensive methylating agent. It provides a methyl group that is readily transferred to the nucleophilic phenoxide oxygen atoms.

-

Solvent: The reaction is typically carried out in an aqueous medium, which is suitable for the solubility of the sodium resorcinate salt.

-

Temperature Control: The reaction is exothermic and requires initial cooling to control the rate of reaction and prevent potential side reactions. Subsequent heating ensures the reaction goes to completion.

Reaction Mechanism

The methylation of resorcinol proceeds through a nucleophilic substitution (SN2) mechanism.

Figure 2: Mechanism of the Williamson ether synthesis for the methylation of resorcinol.

Experimental Protocol

Materials:

-

Resorcinol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Sodium carbonate solution (dilute)

-

Calcium chloride (anhydrous)

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve resorcinol (1.0 mol) in a 10% aqueous solution of sodium hydroxide (2.5 mol).

-

Cool the solution in an ice bath to below 10 °C.

-

With vigorous stirring, add dimethyl sulfate (2.0 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 40 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture on a water bath at 80-90 °C for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.

-

Cool the mixture to room temperature. The 1,3-dimethoxybenzene will separate as an oily layer.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layer and the ether extracts. Wash the combined organic phase with dilute sodium carbonate solution, followed by water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude 1,3-dimethoxybenzene can be purified by fractional distillation under reduced pressure.

Expected Yield: ~85%

Step 2: Chlorination of 1,3-Dimethoxybenzene to this compound

The second step is the regioselective chlorination of 1,3-dimethoxybenzene. The two methoxy groups are ortho, para-directing and strongly activating, making the aromatic ring highly susceptible to electrophilic attack.

Causality of Experimental Choices and Regioselectivity

The key to this step is achieving monochlorination at the desired position.

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a convenient and effective source of electrophilic chlorine. It is a liquid and easier to handle than gaseous chlorine. N-Chlorosuccinimide (NCS) is another suitable reagent, offering milder reaction conditions. For this guide, we will focus on sulfuryl chloride.

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is typically used to dissolve the reactants.

-

Temperature: The reaction is usually carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize the formation of dichlorinated byproducts.

-

Regioselectivity: The two methoxy groups at positions 1 and 3 direct the incoming electrophile (chlorine) to the ortho and para positions. The C4 and C6 positions are para to one methoxy group and ortho to the other, making them highly activated. The C2 position is ortho to both methoxy groups. Steric hindrance at the C2 position, situated between the two methoxy groups, generally disfavors substitution at this site. Therefore, the major product is the C4-chlorinated isomer, this compound. A smaller amount of the C6-chloro isomer may also be formed.

Reaction Mechanism

The chlorination of 1,3-dimethoxybenzene is an electrophilic aromatic substitution reaction.

Safe Handling and Hazard Management of 1-Chloro-2,4-dimethoxybenzene in Research & Development

An In-depth Technical Guide:

Introduction: A Chemist's Perspective on 1-Chloro-2,4-dimethoxybenzene

This compound is a substituted aromatic compound frequently employed as a key building block in synthetic organic chemistry. Its utility in the synthesis of more complex molecules, including pharmaceutical intermediates and other high-value materials, makes it a common reagent in both academic and industrial laboratories[1][2]. The presence of the chloro- and dimethoxy- functionalities provides specific reactivity that chemists leverage for various transformations. However, as with any halogenated aromatic compound, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are fundamental to ensuring the integrity of the research and the safety of laboratory personnel.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. It is designed to provide a deeper, mechanistic understanding of why specific handling procedures are necessary. By grounding our protocols in the physicochemical properties and toxicological data of the compound, we can develop a self-validating system of safety that is both robust and intuitive for the practicing scientist.

Section 1: Core Compound Characteristics

A foundational understanding of a chemical's physical properties is the first step in a valid risk assessment. These properties dictate its behavior under laboratory conditions, from storage to handling and cleanup.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 7051-13-0 | [3][4][5] |

| Molecular Formula | C₈H₉ClO₂ | [3] |

| Molecular Weight | 172.61 g/mol | [3][4] |

| Appearance | Powder or liquid | [2] |

| Melting Point | 118 °C | [4][6] |

| Boiling Point | 146 °C | [2][4][6] |

| Density | 1.22 g/cm³ | [2][4][6] |

| Flash Point | 91.2 °C | [2][4] |

| Solubility | Practically insoluble in water | [7] |

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For this compound, the classifications point toward a compound that is moderately hazardous upon acute exposure, demanding careful prevention of direct contact.

| GHS Classification | Hazard Code | Hazard Statement | Causality and Implication for Researchers |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | While only cited in a minority of notifications, the potential for harm upon ingestion necessitates strict hygiene protocols.[3] Accidental ingestion could lead to systemic effects. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | This is a primary hazard.[3][4] Direct contact with the skin can lead to localized redness, inflammation, or dermatitis. This dictates the mandatory use of appropriate gloves. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | The compound can cause significant, potentially painful, irritation if it comes into contact with the eyes.[3] This underscores the non-negotiable requirement for sealed eye protection. |

| STOT - Single Exposure | H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing or discomfort.[3] This mandates the use of engineering controls like a chemical fume hood. |

Signal Word: Warning [3][4][5]

Hazard Pictogram:

⚠

Section 3: Core Safety Protocols: Exposure Control and Personal Protection

The principle of exposure control is hierarchical. We first rely on engineering controls to remove the hazard at its source, followed by personal protective equipment (PPE) as the final barrier.

Engineering Controls: The Primary Line of Defense

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.

-

Causality: The classification as a respiratory irritant (H335) makes this essential.[3] A fume hood provides constant airflow to capture and exhaust dusts and vapors, preventing them from entering the user's breathing zone.[2][5][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Proper PPE is critical for preventing skin and eye contact.

-

Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[9][10][11] A face shield should be worn over goggles if there is a significant risk of splashing.

-

Causality: Standard safety glasses do not provide a sufficient seal to protect from dust or splashes. Goggles are required to defend against the serious eye irritation hazard (H319).[3]

-

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.[12] Use proper glove removal technique to avoid contaminating your skin.[12]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened. Ensure it has long sleeves.

-

Causality: The H315 classification (Causes skin irritation) necessitates a robust barrier to prevent direct contact.[3][4] Contaminated clothing must be removed immediately and laundered before reuse.[5][8]

-

-

Respiratory Protection:

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[8][13][14]

Section 4: Standard Operating Procedures for Handling and Storage

A systematic workflow minimizes the risk of exposure and accidental release.

General Handling Workflow

The following diagram outlines a self-validating workflow for the safe handling of this compound.

Caption: Logical workflow for handling this compound.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5][9][10][12][15]

-

Location: Store in a locked cabinet or an area accessible only to authorized personnel.[5][8][15]

-

Incompatibilities: Store away from strong oxidizing agents.[9][10][13][14]

-

Causality: Contact with strong oxidizers could lead to a vigorous, potentially exothermic reaction, creating a significant safety hazard.

-

Section 5: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accident.

Accidental Release and Spill Management

For small, manageable spills within a laboratory setting:

Caption: Decision workflow for laboratory spill response.

Key Steps for Spill Cleanup:

-

Ensure Personal Safety: Wear appropriate PPE, including respiratory protection if the spill is outside of a fume hood.[5][12]

-

Containment: Prevent the spill from spreading or entering drains.[8][9][12]

-

Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[8][9][12] For liquids, absorb the spill with an inert material like sand or vermiculite, then transfer to a waste container.[7][10][13]

-

Decontamination: Clean the affected surface thoroughly.[9]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [5][7][9][13][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [5][7][8][13][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][8][13][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][11][13][15] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][10]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas can be released.[8][9][16]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][9][10]

Section 6: Stability, Reactivity, and Incompatibilities

-

Reactivity: The compound is generally stable under normal laboratory conditions.[9]

-

Conditions to Avoid: Extremes of temperature and direct sunlight.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10][13][14]

Section 7: Waste Management and Disposal

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

-

Categorization: this compound is a halogenated organic compound .

-

Segregation is Mandatory: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed waste container from non-halogenated waste.[17][18][19][20]

-

Causality: The disposal methods for halogenated and non-halogenated solvents are different and significantly more expensive for the former.[19][20] Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HCl).[17][19] Contaminating a large volume of non-halogenated waste with even a small amount of a chlorinated compound will force the entire container to be treated as more hazardous and costly halogenated waste.[19]

-

-

Disposal: All waste must be disposed of through a licensed hazardous waste management facility, in strict accordance with all local, state, and federal regulations.[5][7][15]

Conclusion

This compound is a valuable synthetic tool, and its associated hazards are manageable with the consistent application of sound scientific and safety principles. The core tenets of its safe handling are rooted in preventing direct contact and inhalation. By understanding the causality behind each safety protocol—from mandating fume hood use due to respiratory irritation to segregating waste because of disposal chemistry—researchers can create a safer and more efficient laboratory environment. Adherence to these guidelines is a hallmark of scientific excellence and professional responsibility.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 7051-13-0). Retrieved from [Link]

-

Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

-

Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+%. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene. Retrieved from [Link]

-

Loba Chemie. (2016). Safety Data Sheet - 1-CHLORO-2-4-DINITROBENZENE AR. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-dimethyl hydroquinone p-dimethoxybenzene. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved from [Link]

Sources

- 1. This compound | 7051-13-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H9ClO2 | CID 138905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound CAS#: 7051-13-0 [amp.chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

- 12. gustavus.edu [gustavus.edu]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. bucknell.edu [bucknell.edu]

- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 20. 7.2 Organic Solvents [ehs.cornell.edu]

Sourcing 1-Chloro-2,4-dimethoxybenzene: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 1-Chloro-2,4-dimethoxybenzene in Modern Synthesis

This compound is a key substituted aromatic compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a chlorinated phenyl ring with two methoxy groups, offers a versatile platform for constructing more complex molecular architectures.[1] The strategic placement of the chloro and methoxy substituents significantly influences the molecule's reactivity and electronic properties, making it a valuable intermediate in drug discovery and development.[1][2] The presence of the chlorine atom provides a reactive site for various cross-coupling reactions, while the methoxy groups direct further electrophilic substitution and can modulate the biological activity and metabolic stability of the final product.[2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-quality this compound. It covers the commercial supplier landscape, critical quality control parameters, and best practices for ensuring the integrity of this crucial starting material.

The Commercial Supplier Landscape: Navigating Your Sourcing Options

The procurement of this compound involves a choice between various types of suppliers, each with distinct advantages and considerations. The landscape is populated by large, well-established chemical manufacturers, specialized fine chemical suppliers, and catalogue companies that aggregate products from multiple sources.

Major Chemical Manufacturers and Distributors: Companies like Sigma-Aldrich (now part of MilliporeSigma), Thermo Fisher Scientific (through its Alfa Aesar and Acros Organics brands), and Santa Cruz Biotechnology are prominent suppliers of a vast array of laboratory chemicals, including this compound.[3] These suppliers often provide extensive documentation, including Safety Data Sheets (SDS) and Certificates of Analysis (CoA), and have robust quality management systems in place.

Specialized and Niche Suppliers: A number of companies specialize in fine chemicals for research, development, and production. These include companies like LEAPChem and Home Sunshine Pharma, which offer a wide range of rare and innovative chemical products.[4][5] Chemspace and ChemicalBook act as online marketplaces that connect buyers with numerous suppliers, offering a broad selection and competitive pricing.[6][7]

It is crucial to recognize that some suppliers may be traders rather than manufacturers. While traders can offer convenience and a wide product range, it is essential to inquire about the original manufacturer to ensure traceability and consistent quality.

Supplier Qualification: A Decision Framework

Selecting the right supplier is a critical step that can significantly impact the success of a research or development program. A systematic approach to supplier qualification is paramount.

Caption: A decision workflow for qualifying commercial suppliers of this compound.

Technical Specifications and Purity Grades: Interpreting the Data

When sourcing this compound, it is imperative to scrutinize the technical specifications provided by the supplier. This information is typically found on the product's Certificate of Analysis (CoA).

| Property | Typical Value | Significance for Researchers |

| CAS Number | 7051-13-0 | Unambiguous identification of the chemical substance.[8] |

| Molecular Formula | C8H9ClO2 | Confirms the elemental composition.[8] |

| Molecular Weight | 172.61 g/mol | Essential for stoichiometric calculations.[8] |

| Appearance | White to off-white crystalline powder or liquid | A visual check for gross contamination or degradation.[4][5] |

| Purity (Assay) | ≥98.0% | A critical parameter indicating the percentage of the desired compound. Higher purity is generally required for pharmaceutical applications to minimize side reactions.[5] |

| Melting Point | ~118 °C | A useful indicator of purity; a broad melting range can suggest the presence of impurities.[5][7] |

| Boiling Point | ~236.3 °C at 760 mmHg | Important for purification by distillation and for assessing thermal stability.[5] |

Understanding Potential Impurities

The synthesis of this compound can introduce various impurities. A common synthetic route involves the direct chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether).[9] This process can lead to the formation of isomeric byproducts and over-chlorinated species, such as 2,5-dichloro-1,4-dimethoxybenzene.[9][10] The presence of residual starting material (1,4-dimethoxybenzene) is also a possibility.[9][10] For applications in drug development, it is crucial to understand the impurity profile, as even small amounts of certain impurities can have unintended biological effects or interfere with subsequent chemical transformations.

Analytical Methods for Quality Control: Verifying Identity and Purity

Independent verification of the identity and purity of incoming this compound is a cornerstone of good laboratory practice (GLP) and current good manufacturing practice (cGMP). Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a sample and quantifying impurities. A well-developed HPLC method can separate this compound from its potential impurities.

Experimental Protocol: A General HPLC Method for Purity Analysis

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of aromatic compounds.[11][12]

-

Mobile Phase: A gradient of acetonitrile and water is often effective.[11][12] The specific gradient profile will need to be optimized to achieve good separation.

-

Column Temperature: Maintaining a constant column temperature, for example, 30 °C, ensures reproducible retention times.[11]

-

Detection: A UV detector set at a wavelength where the analyte and potential impurities absorb, such as 240 nm or 254 nm, is suitable.[11][12]

-

Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of a suitable solvent, such as acetonitrile.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile compounds and is well-suited for the analysis of this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for positive identification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. drughunter.com [drughunter.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS 7051-13-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound - C8H9ClO2 | CSSB00011933936 [chem-space.com]

- 7. This compound CAS#: 7051-13-0 [amp.chemicalbook.com]

- 8. This compound | C8H9ClO2 | CID 138905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 10. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 2,4-Dimethoxychlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 2,4-dimethoxychlorobenzene. It delves into the underlying principles governing the reactivity and regioselectivity of this polysubstituted benzene derivative, offering a blend of theoretical insights and practical, field-proven experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling a deeper understanding and more effective application of 2,4-dimethoxychlorobenzene in the synthesis of complex molecular architectures.

Introduction: The Unique Reactivity Profile of 2,4-Dimethoxychlorobenzene

2,4-Dimethoxychlorobenzene is a key aromatic building block characterized by a fascinating interplay of electronic and steric effects. The molecule features two strongly activating methoxy groups (-OCH₃) and a deactivating, yet ortho-, para-directing chloro (-Cl) group.[1][2][3] This unique substitution pattern makes the aromatic ring highly activated towards electrophilic attack, while simultaneously presenting a nuanced regioselectivity profile.

The methoxy groups, being powerful electron-donating groups through resonance (+M effect), significantly increase the electron density of the benzene ring, making it more nucleophilic and thus more susceptible to electrophilic aromatic substitution compared to benzene itself.[1][2] Conversely, the chloro group is an electron-withdrawing group through induction (-I effect), which deactivates the ring. However, its ability to donate a lone pair of electrons through resonance (+M effect) directs incoming electrophiles to the ortho and para positions.[2][4] The synergy of these substituents dictates the precise location of electrophilic attack, a critical consideration in multi-step organic synthesis.

This guide will explore the practical implications of these directing effects in several key electrophilic aromatic substitution reactions: Vilsmeier-Haack formylation, Friedel-Crafts acylation, nitration, and halogenation.

Predicting Regioselectivity: A Consensus of Directing Effects

The regiochemical outcome of electrophilic aromatic substitution on 2,4-dimethoxychlorobenzene is determined by the combined influence of the two methoxy groups and the chlorine atom. All three substituents are ortho-, para-directors.

-

Methoxy group at C-2: Directs to C-1 (blocked), C-3, and C-5.

-

Methoxy group at C-4: Directs to C-3, and C-5.

-

Chloro group at C-1: Directs to C-2 (blocked), C-4 (blocked), and C-6.

By analyzing the additive effects, the positions most activated towards electrophilic attack are C-5 and C-3. The C-5 position is para to the C-2 methoxy group and ortho to the C-4 methoxy group, making it highly electron-rich. The C-3 position is ortho to both the C-2 and C-4 methoxy groups. The C-6 position is ortho to the chloro group and meta to both methoxy groups, making it the least favored site for substitution.

Therefore, electrophilic attack is strongly favored at the C-5 position , with potential for minor products resulting from attack at the C-3 position, depending on the steric bulk of the electrophile and the specific reaction conditions.

Sources

solubility of 1-Chloro-2,4-dimethoxybenzene in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-2,4-dimethoxybenzene in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: January 7, 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical and chemical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document elucidates the physicochemical properties of this compound, delves into the theoretical principles governing its solubility, and offers a predictive solubility profile in a range of common organic solvents. Recognizing the critical need for empirical data, this guide also provides a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Introduction: The Significance of this compound and Its Solubility

This compound is an aromatic organic compound with the chemical formula C₈H₉ClO₂. Its structure, featuring a chlorinated and dimethoxylated benzene ring, makes it a versatile precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The successful execution of synthetic reactions, subsequent purification, and final formulation of drug products are all critically dependent on the solubility of this intermediate in various organic solvents.

An understanding of solubility allows for:

-

Optimal Reaction Conditions: Selecting a solvent that appropriately dissolves reactants to facilitate efficient chemical reactions.

-

Effective Purification: Choosing suitable solvents for crystallization or chromatographic separation.

-

Robust Formulation Development: Ensuring the bioavailability and stability of active pharmaceutical ingredients (APIs).

This guide serves as a foundational resource, combining theoretical predictions with practical methodologies to provide a holistic understanding of the solubility of this compound.

Physicochemical Properties of this compound

The inherent physical and chemical properties of a molecule are the primary determinants of its solubility behavior. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | PubChem[1] |

| Molecular Weight | 172.61 g/mol | PubChem[1] |

| Appearance | White crystalline solid | |

| Melting Point | 118 °C | ChemicalBook |

| Boiling Point | 146 °C | ChemicalBook |

| XLogP3 | 2.7 | PubChem[1] |

The molecular structure reveals a benzene ring substituted with two electron-donating methoxy groups and an electron-withdrawing chlorine atom. This combination of functional groups results in a molecule with moderate polarity. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed XLogP3 value of 2.7 indicates that this compound is significantly more soluble in nonpolar organic solvents than in water.[1]

Theoretical Principles Governing Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[2][3] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Intermolecular Forces in Play:

-

Van der Waals Forces (Dispersion Forces): Weak, temporary attractions that exist between all molecules. These are the dominant forces in nonpolar solvents.

-

Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

-

Hydrogen Bonding: A special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

The solubility of this compound in a given solvent is determined by the balance of these forces. The presence of the ether linkages in the methoxy groups allows for some polar interactions, while the aromatic ring and the chlorine atom contribute to its nonpolar character.

Solvent Classification and Predicted Interactions:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. While the oxygen atoms in the methoxy groups of this compound can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Its solubility in highly polar protic solvents like water is expected to be low.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have dipole moments but do not have a hydrogen atom bonded to a highly electronegative atom. They are effective at dissolving compounds with moderate polarity through dipole-dipole interactions. It is anticipated that this compound will exhibit good solubility in many polar aprotic solvents.

-

Nonpolar Solvents (e.g., toluene, hexane, cyclohexane): These solvents primarily interact through weak van der Waals forces. Given the significant nonpolar character of the benzene ring and the chloro-substituent, good solubility is expected in these solvents.

Predictive Solubility Profile of this compound

Based on the theoretical principles discussed and the physicochemical properties of this compound, a qualitative prediction of its solubility in a range of common organic solvents is presented below. This table serves as a practical guide for initial solvent screening.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of water are not effectively disrupted by the moderately polar, non-hydrogen-bond-donating solute. |

| Methanol | Polar Protic | Low to Medium | The presence of a nonpolar methyl group in methanol makes it slightly less polar than water, potentially allowing for better interaction with the solute. |

| Ethanol | Polar Protic | Medium | The longer alkyl chain in ethanol compared to methanol increases its nonpolar character, leading to more favorable interactions with the solute. |

| Acetone | Polar Aprotic | High | The polarity of acetone is well-matched for dissolving moderately polar compounds through dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | High | Similar to acetone, ethyl acetate is a good solvent for compounds with moderate polarity. |

| Dichloromethane | Polar Aprotic | High | Its ability to engage in dipole-dipole interactions and its relatively low polarity make it a suitable solvent. |

| Toluene | Nonpolar | High | The aromatic nature of toluene facilitates favorable π-π stacking interactions with the benzene ring of the solute. |

| Hexane | Nonpolar | Medium to High | As a nonpolar alkane, hexane should effectively solvate the nonpolar regions of the molecule. |

| Cyclohexane | Nonpolar | Medium to High | Similar to hexane, its nonpolar nature makes it a good candidate for dissolving this compound. |

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical determination of solubility is essential for precise and reliable process development. The isothermal shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.

Principle

A surplus of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to quantify the solute concentration in the sample.

-

-

Calculation:

-

Calculate the solubility in g/100mL or mol/L using the measured concentration and the dilution factor.

-

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.

-

Constant Temperature: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

Equilibration Time: A sufficient equilibration time ensures that the system has reached a true thermodynamic equilibrium.

-

Filtration: Filtration is a critical step to separate the dissolved solute from any suspended solid particles, which would otherwise lead to an overestimation of solubility.

-

Validated Analytical Method: The use of a validated and specific analytical method ensures accurate quantification of the solute.

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a structured format to facilitate comparison and analysis.

Template for Experimental Solubility Data:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

The quantitative data obtained will enable researchers to make informed decisions regarding solvent selection for specific applications. For instance, a solvent with high solubility would be ideal for dissolving a large amount of this compound for a reaction, while a solvent system with a steep solubility-temperature gradient would be advantageous for purification by crystallization.

Conclusion

This technical guide has provided a multifaceted approach to understanding the solubility of this compound. By integrating theoretical principles with a practical experimental framework, researchers are well-equipped to predict and quantitatively determine its solubility in a variety of common organic solvents. The moderate polarity of this compound, inferred from its structure and XLogP3 value, suggests good solubility in polar aprotic and nonpolar organic solvents, and limited solubility in highly polar protic solvents like water. However, for critical applications in research and drug development, the experimental protocol outlined herein is strongly recommended to obtain precise and reliable solubility data. This empirical approach remains the gold standard for ensuring the success and reproducibility of chemical processes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 138905, this compound. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. Polarity and Solubility of Organic Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering. [Link]

-

Hansen Solubility Parameters. [Link]

-

ResearchGate. Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-2,4-dimethoxybenzene

Abstract

1-Chloro-2,4-dimethoxybenzene is a substituted aromatic compound of significant interest as a versatile intermediate in organic synthesis. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing novel synthetic pathways, and for its application in materials science and drug discovery. This guide provides a multi-faceted analysis of the molecule, integrating experimental data from crystallographic and spectroscopic techniques with insights from computational modeling. We will explore the subtle interplay of steric and electronic factors that govern the orientation of the methoxy substituents, a critical determinant of the molecule's overall topology and chemical behavior.

Introduction and Molecular Overview

This compound, also known as 2,4-dimethoxychlorobenzene, is a halogenated anisole derivative. Its structure consists of a central benzene ring functionalized with a chlorine atom, a methoxy group at the ortho position (C2), and another methoxy group at the para position (C4). This substitution pattern creates a unique electronic and steric environment that dictates its chemical properties and conformational landscape. The molecule serves as a key building block in the synthesis of more complex structures, including pharmaceuticals and agrochemicals.[1][2] A precise characterization of its structure is therefore not merely academic but essential for its practical application.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 7051-13-0 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₈H₉ClO₂ | PubChem[3] |

| Molecular Weight | 172.61 g/mol | PubChem[3] |

| Canonical SMILES | COC1=CC(=C(C=C1)Cl)OC | PubChem[3] |

Conformational Analysis: The Dance of the Methoxy Groups

The conformational flexibility of this compound is primarily determined by the rotation of the two methoxy groups (C-O bonds). The orientation of these groups relative to the plane of the benzene ring is governed by a delicate balance between two opposing forces:

-

Steric Hindrance: The van der Waals radii of the methyl groups and the adjacent chlorine atom and ring hydrogens create repulsive forces. The C2-methoxy group is particularly constrained, being flanked by the bulky chlorine atom at C1 and a hydrogen atom at C3. This steric clash discourages a planar conformation where the methyl group lies in the plane of the ring on the side of the chlorine atom.

-

Electronic Effects (Resonance): The oxygen atoms of the methoxy groups possess lone pairs that can be delocalized into the aromatic π-system. This resonance stabilization is maximized when the C(aryl)-O-C(methyl) bond system is coplanar with the benzene ring.

The final conformation represents the lowest energy state that minimizes steric repulsion while maximizing electronic stabilization. It is highly probable that, like other substituted dimethoxybenzenes, the two methoxy groups adopt different orientations. Studies on structurally related compounds, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, have shown that one methoxy group often lies in the plane of the ring to participate in conjugation, while the other is forced into an orientation nearly perpendicular to the ring plane to alleviate steric strain.[5]

The diagram below illustrates the key rotational degrees of freedom and the interplay of influencing factors.

Caption: Logical relationship governing the conformation of this compound.

Experimental Elucidation of Molecular Structure

Determining the precise three-dimensional arrangement of atoms requires sophisticated analytical techniques. X-ray crystallography provides definitive solid-state information, while NMR spectroscopy reveals the molecule's preferred conformation in solution.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous structural model, providing precise bond lengths, bond angles, and torsional angles.[6] While a specific crystal structure for the title compound is not publicly available, the methodology remains the gold standard. A closely related molecule, 1-bromo-4-chloro-2,5-dimethoxybenzene, has been studied, revealing that the methoxy groups lie nearly in the plane of the aromatic ring in the solid state.[7] This suggests a strong drive for planarity when crystal packing forces can overcome intramolecular steric repulsions.

-